1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol

Description

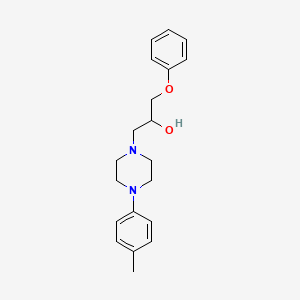

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-17-7-9-18(10-8-17)22-13-11-21(12-14-22)15-19(23)16-24-20-5-3-2-4-6-20/h2-10,19,23H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUELKERURUOIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293669 | |

| Record name | 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202537 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2725-12-4 | |

| Record name | NSC91375 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Phenoxy 3 4 P Tolyl Piperazin 1 Yl Propan 2 Ol

Established Synthetic Pathways for Aryloxypropylpiperazine Analogues

The construction of the aryloxypropylpiperazine framework relies on well-established and versatile chemical reactions. The two primary strategies involve the formation of the propanolamine (B44665) backbone through epoxide ring-opening and the creation of the aryloxy bond via nucleophilic substitution.

Epoxide Ring-Opening Reactions in Propanolamine Formation

A cornerstone in the synthesis of 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol and its analogues is the ring-opening of an epoxide. mdpi.comencyclopedia.pub This reaction is a reliable method for forming β-amino alcohols. nih.gov The inherent ring strain and polarity of the three-membered epoxide ring make it susceptible to nucleophilic attack. researchgate.net

In a typical synthetic route, the secondary amine of the 1-(p-tolyl)piperazine moiety acts as the nucleophile. This nucleophile attacks one of the carbon atoms of a phenoxy-substituted epoxide, such as 1-phenoxy-2,3-epoxypropane. The reaction proceeds via an SN2 mechanism, leading to the opening of the epoxide ring and the formation of the desired propan-2-ol structure with the piperazine (B1678402) group attached at the C3 position. khanacademy.org The regioselectivity of the attack generally favors the less sterically hindered carbon of the epoxide, resulting in the formation of a secondary alcohol. Various catalysts, such as Al(OTf)₃, can be employed to facilitate this ring-opening process. nih.gov

Nucleophilic Substitution Approaches for Aryloxy Linkage

The aryloxy linkage (phenoxy group) is typically introduced using a nucleophilic substitution reaction. youtube.comfiveable.me The most common approach is the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an alkyl halide.

In the context of synthesizing the target compound, phenol (B47542) is first deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the sodium or potassium phenoxide salt. This highly nucleophilic phenoxide then reacts with an electrophile like epichlorohydrin (B41342). The phenoxide displaces the chloride ion from epichlorohydrin in an SN2 reaction to form the key intermediate, 1-phenoxy-2,3-epoxypropane. nih.gov This epoxide is then used in the subsequent ring-opening step as described previously. This synthetic planning, where one works backward from the target molecule to identify suitable precursors, is a common strategy known as retrosynthesis. youtube.comyoutube.com

Strategies for Functionalizing the Piperazine Nitrogen and Aromatic Moieties

The versatility of the aryloxypropylpiperazine scaffold stems from the ability to introduce a wide variety of substituents onto the piperazine ring and its associated aromatic groups. rsc.org The piperazine moiety is a privileged structure in medicinal chemistry, frequently appearing in approved pharmaceuticals. nih.govencyclopedia.pub

Introduction of the p-Tolyl Group and Other Aryl/Alkyl Substituents

The p-tolyl group is attached to the piperazine nitrogen atom, a process known as N-arylation. This can be accomplished through several methods. A common laboratory and industrial method is the nucleophilic aromatic substitution (SNAr) reaction between piperazine and an activated aryl halide, such as 4-fluoronitrobenzene, followed by reduction of the nitro group and subsequent functionalization. However, a more direct route involves the reaction of piperazine with a p-tolyl halide (e.g., 4-chlorotoluene (B122035) or 4-bromotoluene). This reaction is often catalyzed by a transition metal, such as palladium, in what is known as a Buchwald-Hartwig amination.

1-(p-Tolyl)piperazine itself is a commercially available and versatile building block used in the synthesis of various bioactive molecules. chemimpex.com Its structural features allow for further modifications to enhance the pharmacological profiles of new therapeutic agents. chemimpex.com Similarly, other aryl or alkyl groups can be introduced at this position by selecting the appropriate corresponding halide or other electrophile.

Synthesis of Diverse Piperazine Derivatives

The piperazine ring is a highly valuable scaffold in drug discovery due to its two nitrogen atoms, which can be independently functionalized. mdpi.comnih.gov This allows for the fine-tuning of a molecule's physicochemical properties. Beyond simple N-alkylation or N-arylation, recent advances have focused on the direct C–H functionalization of the piperazine ring's carbon atoms, although this remains a synthetic challenge. nih.govmdpi.com

The synthesis of diverse piperazine derivatives often begins with piperazine itself or a mono-protected version (e.g., N-Boc-piperazine). One nitrogen can be functionalized with an aryl group like p-tolyl, while the other remains available to react with the phenoxy-epoxypropane intermediate. This modular approach allows for the creation of large libraries of related compounds for structure-activity relationship (SAR) studies. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement in Compound Synthesis

To ensure the efficiency and cost-effectiveness of synthesizing this compound, optimization of the reaction conditions is critical. nih.gov This process involves systematically varying parameters such as solvents, bases, temperature, and reaction time to maximize the product yield and minimize impurities. nih.govresearchgate.net

For the key epoxide ring-opening step, various conditions can be screened. researchgate.net The choice of solvent can significantly impact reaction rates and yields. Protic solvents like isopropanol (B130326) or ethanol (B145695) are often used. The selection of a base, if required, is also important; inorganic bases like potassium carbonate are frequently employed. nih.gov Temperature is another crucial factor; while elevated temperatures can increase the reaction rate, they may also lead to the formation of side products. Therefore, a careful balance must be found. The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). nih.gov

The following interactive table illustrates a hypothetical optimization study for the reaction between 1-phenoxy-2,3-epoxypropane and 1-(p-tolyl)piperazine, based on common optimization strategies found in the literature. nih.gov

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | THF | None | 65 | 24 | 45 |

| 2 | Acetonitrile (B52724) | None | 80 | 18 | 68 |

| 3 | Isopropanol | None | 82 | 12 | 85 |

| 4 | Isopropanol | K₂CO₃ (1.5) | 82 | 10 | 92 |

| 5 | Ethanol | None | 78 | 12 | 88 |

| 6 | Toluene | None | 110 | 16 | 75 |

Stereoselective Synthetic Approaches for the Propanol-2-ol Moiety

The propan-2-ol moiety of this compound contains a chiral center, meaning the compound can exist as two enantiomers. In the context of published research on analogous compounds, stereoselective synthesis is of significant interest as different enantiomers can exhibit distinct biological activities.

One effective method for obtaining enantiomerically pure or enriched aryloxypropanolamines is through the kinetic resolution of a racemic mixture. For instance, the kinetic resolution of racemic 1-(aryloxy)propan-2-yl acetates can be achieved using lipase-catalyzed hydrolysis. mdpi.com This enzymatic approach allows for the selective hydrolysis of one enantiomer of the acetate (B1210297), yielding an enantiomerically enriched alcohol and the unreacted acetate of the opposite configuration. mdpi.com This methodology could potentially be applied to an acetylated derivative of this compound to separate its enantiomers.

Analytical Techniques for Reaction Monitoring and Product Validation in Research Settings

The monitoring of the synthesis and the validation of the final product, this compound, would rely on a combination of standard analytical techniques commonly used in organic chemistry research.

Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS) are invaluable tools for monitoring the progress of the synthesis. nih.gov TLC provides a rapid and simple method to qualitatively assess the consumption of starting materials and the formation of the product. LCMS offers more detailed information, confirming the molecular weight of the product and intermediates and helping to identify any byproducts.

Product Validation and Characterization: Once the synthesis is complete and the product is purified, a comprehensive suite of analytical techniques is employed for its structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. For a related compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, characteristic signals for the piperazine protons were observed as multiplets in the range of 2.95–3.17 ppm. mdpi.com Similar signals would be expected for the piperazine moiety in the target compound. The protons of the phenoxy and tolyl groups would appear in the aromatic region of the spectrum.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. In the aforementioned related compound, the aliphatic carbons of the piperazine ring appeared at chemical shifts of 48.46 and 50.14 ppm. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. nih.gov For similar piperazine derivatives, the molecular ion peak [M+H]⁺ is often observed. beilstein-journals.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For the target compound, characteristic absorption bands for the hydroxyl (-OH) group, the ether (C-O-C) linkage, and the aromatic rings would be expected.

The table below summarizes the expected analytical data for this compound based on data for analogous compounds.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the phenoxy group, the tolyl group, the piperazine ring, and the propan-2-ol backbone. The chemical shifts and splitting patterns would be indicative of their respective chemical environments. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the aromatic carbons of the phenoxy and tolyl groups, the carbons of the piperazine ring, and the carbons of the propan-2-ol chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, confirming its molecular formula (C₂₀H₂₆N₂O₂). |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (from the alcohol), C-O stretching (from the ether and alcohol), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic rings). |

Structure Activity Relationship Sar Investigations of 1 Phenoxy 3 4 P Tolyl Piperazin 1 Yl Propan 2 Ol Derivatives

Impact of Phenoxy Ring Substitutions on Biological Target Interactions

The phenoxy ring is a crucial element for the activity of many aryloxypropanolamine compounds. While the parent compound is unsubstituted on this ring, modifications to it in derivative compounds can significantly alter biological activity. oup.com

Substitutions on the phenoxy ring can modulate the compound's interaction with target receptors through electronic and steric effects. The nature and position of these substituents are critical determinants of pharmacological activity. oup.com

Positional Isomerism: Generally, for related aryloxypropanolamines like beta-blockers, substitution at the para position of the aromatic ring has been shown to yield compounds with enhanced cardioselectivity. oup.com Ortho substitution can also significantly increase potency, especially when the substituent contains a heteroatom. oup.com Meta substitution tends to have a less pronounced effect on activity. oup.com

Electronic Effects: The introduction of electron-withdrawing groups (e.g., -NO₂, -CN, halogens) or electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) alters the electron density of the aromatic ring. This can influence π-π stacking or other electronic interactions within the receptor's binding pocket. For instance, electron-withdrawing groups in the meta and para positions have been linked to intrinsic sympathomimetic activity in some beta-blockers. oup.com

Steric Effects: The size and shape of the substituent impact how the molecule fits into the binding site. Bulky groups can introduce steric hindrance, which may either prevent binding or, conversely, promote a more favorable binding conformation by excluding water molecules or interacting with a specific hydrophobic pocket.

The following table summarizes the generalized effects of phenoxy ring substitutions on the activity of aryloxypropanolamine derivatives based on established SAR principles.

| Position | Substituent Type | General Effect on Potency/Selectivity |

| Para | Acylamido (-NHCOR) | Often increases cardioselectivity. oup.com |

| Ortho | Various (especially with heteroatoms) | Tends to increase beta-blocking potency. oup.com |

| Meta | Electron-withdrawing | Can modulate intrinsic sympathomimetic activity. oup.com |

| Any | Bulky Alkyl Groups | May decrease activity due to steric hindrance or improve it by fitting into a hydrophobic pocket. |

Role of the Propanolamine (B44665) Chain in Pharmacophore Alignment

The 3-carbon propanolamine chain, which links the phenoxy and piperazine (B1678402) moieties, is not merely a spacer but a critical component of the pharmacophore. patsnap.com Its structural integrity and specific features are essential for biological activity.

The hydroxyl (-OH) group on the second carbon of the propanolamine chain is a key feature for receptor binding in many aryloxypropanolamine compounds. This group can act as both a hydrogen bond donor and acceptor, forming a crucial interaction with specific amino acid residues (such as serine or threonine) in the binding site of the target protein. slideshare.net Removal or substitution of this hydroxyl group typically leads to a significant reduction or complete loss of biological activity. oup.com The stereochemistry at this chiral center is also vital, with the (S)-enantiomer often being significantly more potent than the (R)-enantiomer in related beta-blockers, indicating a highly specific three-point interaction with the receptor. slideshare.net

The propanolamine chain provides the necessary conformational flexibility for the molecule to adopt the optimal orientation for binding. The length of this linker is also highly optimized.

Chain Length: Extending the chain by even one carbon atom or shortening it generally results in a dramatic loss of activity. oup.com This indicates that the distance between the aryloxy group and the basic nitrogen atom of the piperazine ring is precisely calibrated for optimal interaction with the target.

Structural Modifications: Replacing the ether oxygen with a methylene (B1212753) (-CH₂-), sulfur, or nitrogen atom also leads to a partial or complete loss of activity. oup.com This underscores the importance of the ether oxygen's electronic properties and its ability to engage in specific interactions within the binding pocket.

Influence of Piperazine Ring Modifications on Activity and Selectivity

The substituent at the N-4 position of the piperazine ring plays a pivotal role in determining the compound's affinity and selectivity for different biological targets. In the specified molecule, this is a p-tolyl group (a phenyl ring with a methyl group at the para position).

The nature of the aryl group in arylpiperazine derivatives significantly influences their pharmacological profile, including their affinity for adrenergic, dopaminergic, and serotonergic receptors. nih.govnih.govnih.gov The p-tolyl group contributes to the molecule's properties in several ways:

Hydrophobicity: The methyl group adds lipophilicity, which can enhance binding to hydrophobic subpockets within the receptor.

Electronic Properties: The methyl group is weakly electron-donating, which can subtly influence the basicity of the distal piperazine nitrogen and the electronic character of the aromatic ring.

Steric Profile: The size and position of the methyl group influence how the entire arylpiperazine moiety is presented to the receptor. SAR studies on related arylpiperazine series often show that the substitution pattern on the phenyl ring is a key determinant of activity. nih.gov For example, moving the substituent from the para to the meta or ortho position can drastically change receptor affinity and selectivity. nih.gov

The following table illustrates the impact of modifying the N-aryl substituent on receptor affinity, based on general findings from studies on various arylpiperazine derivatives targeting different receptors.

| N-Aryl Substituent | Key Features | Potential Impact on Activity/Selectivity |

| Phenyl (unsubstituted) | Baseline reference | Moderate affinity. |

| p-Tolyl (-C₆H₄-CH₃) | Small, lipophilic, electron-donating | May enhance affinity through hydrophobic interactions. |

| o-Methoxyphenyl (-C₆H₄-OCH₃) | Electron-donating, potential for H-bonding | Often associated with high affinity for α₁-adrenoceptors and D₃ receptors. nih.govnih.gov |

| p-Chlorophenyl (-C₆H₄-Cl) | Electron-withdrawing, lipophilic | Can increase affinity; specific positional effects are critical. nih.gov |

| 2,3-Dichlorophenyl | Bulky, strongly electron-withdrawing | Can confer high affinity and selectivity for certain dopamine (B1211576) receptor subtypes. nih.gov |

Nitrogen Atom Contribution to Molecular Recognition

The piperazine moiety contains two nitrogen atoms, N1 and N4, which play distinct and crucial roles in molecular recognition and the pharmacokinetic profile of the compound. The piperazine scaffold is often considered a "privileged structure" in medicinal chemistry due to its favorable properties. nih.gov

The two nitrogen atoms within the piperazine ring significantly improve the pharmacokinetic characteristics of drug candidates, largely due to their appropriate pKa values. nih.govmdpi.com This property enhances water solubility, which is a critical factor for bioavailability. nih.govmdpi.com

N1 Nitrogen (Aliphatic): This nitrogen is part of the propanolamine side chain and is a tertiary amine. It is the more basic of the two nitrogens. At physiological pH (approximately 7.4), this nitrogen is largely protonated, carrying a positive charge. This positive charge is fundamental for forming strong ionic interactions (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, within the binding pocket of target receptors. This electrostatic interaction is a primary anchoring point for many aryloxypropanolamine ligands at adrenergic and serotonergic receptors.

N4 Nitrogen (Aromatic-linked): This nitrogen is directly attached to the p-tolyl group. Its basicity is significantly lower than that of the N1 nitrogen due to the electron-withdrawing effect of the aromatic ring. Consequently, it is largely unprotonated at physiological pH. This nitrogen atom can act as a hydrogen bond acceptor, interacting with hydrogen bond donor residues in the receptor. mdpi.com The substituent on this nitrogen (the p-tolyl group) is also crucial for modulating receptor affinity and selectivity. nih.gov The nature and position of substituents on the N-aryl group can significantly influence binding affinity for targets like serotonin (B10506) receptors. nih.gov

Identification of Key Pharmacophoric Elements for Specific Biological Responses

A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its biological activity. For 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol and related aryloxypropanolamines, several key pharmacophoric elements have been identified as essential for interaction with receptors such as adrenergic and serotonin receptors. nih.govoup.com

The essential structural components for the biological activity of this class of drugs include the amine group, which is a primary site for metabolism and receptor binding, the propanolamine fragment, and the aryl ether functionality, which can modulate binding affinity. researchgate.net

The key pharmacophoric features are:

Aromatic Group (Phenoxy moiety): This hydrophobic region interacts with non-polar pockets in the receptor, likely through van der Waals forces or π-π stacking.

Ether Oxygen: The oxygen atom linking the phenoxy group to the propanolamine chain is a critical hydrogen bond acceptor. nih.gov It helps to properly orient the side chain in the binding site.

Hydroxyl (-OH) Group: Located on the propanolamine backbone, this group is a crucial interaction point, capable of acting as both a hydrogen bond donor and acceptor. nih.gov Its stereochemistry is often vital for activity; for many β-adrenergic antagonists, the (S)-enantiomer is significantly more potent, indicating a highly specific stereoselective interaction with the receptor. nih.govresearchgate.net

Protonatable Nitrogen (N1 of Piperazine): As mentioned, this positively charged center forms a key ionic bond with an acidic residue in the receptor binding site. This feature is common in ligands for aminergic GPCRs. nih.govmdpi.com

Second Aromatic Group (p-tolyl moiety): This additional hydrophobic region provides further interaction points within the receptor, contributing to affinity and selectivity. The methyl group on the phenyl ring adds a specific steric and hydrophobic feature that can fine-tune the binding.

A summary of these pharmacophoric elements and their roles is presented in the table below.

| Pharmacophoric Element | Feature Type | Putative Role in Molecular Recognition |

| Phenoxy Ring | Aromatic / Hydrophobic | π-π stacking, van der Waals interactions with hydrophobic pockets in the receptor. |

| Ether Oxygen | Hydrogen Bond Acceptor | Orients the side chain; forms hydrogen bonds with receptor residues. nih.gov |

| Propanolamine Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Forms critical hydrogen bonds; its stereochemistry is often key for potent activity. nih.gov |

| N1-Piperazine Nitrogen | Positively Ionizable (Basic Center) | Forms a key ionic bond with acidic residues (e.g., Aspartate) in the receptor. nih.gov |

| N4-Piperazine Nitrogen | Hydrogen Bond Acceptor | Participates in hydrogen bonding; modulates electronic properties. mdpi.com |

| p-Tolyl Ring | Aromatic / Hydrophobic | Provides additional hydrophobic interactions, influencing affinity and selectivity. |

These elements collectively define the pharmacophore for this class of compounds. Variations in any of these regions can lead to significant changes in biological activity, including potency, selectivity between different receptor subtypes, and functional effects (e.g., agonist versus antagonist activity). nih.gov

Preclinical Pharmacological Profiling and Molecular Mechanistic Studies

Receptor Binding and Ligand Affinity Determinations

There is no available research detailing the receptor binding profile or ligand affinity of 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol at the specified targets.

Monoamine Neurotransmitter Transporter Modulation (Serotonin, Norepinephrine (B1679862), Dopamine (B1211576) Reuptake Inhibition)

No studies were identified that have investigated the inhibitory activity of this compound on the serotonin (B10506) transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT). Consequently, data on its potential to modulate monoamine reuptake are not available.

Interactions with G Protein-Coupled Receptors (GPCRs), including Adrenergic and Serotonergic Subtypes

Information regarding the binding affinity and functional activity of this compound at various G Protein-Coupled Receptors, including specific adrenergic and serotonergic subtypes, has not been reported in published literature.

Sigma Receptor Ligand Characterization

The affinity of this compound for sigma-1 and sigma-2 receptors has not been characterized. There are no available studies to confirm whether it acts as an agonist or antagonist at these receptor sites.

Enzyme Inhibition and Activation Studies

No published data exists on the effects of this compound on the enzymatic activities outlined below.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity

While some derivatives of phenoxy-3-piperazin-1-yl-propan-2-ols have been investigated for PTP1B inhibition, no specific inhibitory data for this compound has been documented.

Investigations into Other Enzymatic Targets (e.g., Bacterial Tyrosinase)

There is no information available regarding the inhibitory or activating effects of this compound on other enzymatic targets, such as bacterial tyrosinase.

Based on a thorough review of available scientific literature, there is a notable absence of preclinical pharmacological data for the specific compound this compound. Future research is required to elucidate its potential interactions with various receptors and enzymes to determine its pharmacological profile.

Cellular and Subcellular Assays for Functional Characterization

In Vitro Efficacy and Potency Quantification in Relevant Cell Lines

No data is available on the in vitro efficacy or potency of this compound in any cell lines.

Analysis of Intracellular Signaling Pathway Modulation

There is no information regarding the effects of this compound on intracellular signaling pathways.

In Vivo Preclinical Model Studies (Focus on Mechanistic Elucidation)

Behavioral Phenotyping in Animal Models Reflecting Target Engagement

No studies on the behavioral effects of this compound in animal models have been found.

Biochemical Marker Analysis in Animal Tissues for Mechanistic Insight

There is no data available on the analysis of biochemical markers in animal tissues following administration of this compound.

Antimicrobial Activity Evaluation in Microorganism Models

No information on the antimicrobial activity of this compound has been reported.

Computational and Theoretical Investigations in the Design and Interaction of the Compound

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. fums.ac.irmdpi.com This method is instrumental in predicting the binding mode and affinity of ligands like 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol to the active site of a receptor or enzyme. fums.ac.ir Studies on structurally related arylpiperazine derivatives have successfully employed docking to explore interactions with various biological targets, including the androgen receptor, topoisomerase II, and cyclooxygenase-2 (COX-2). nih.govresearchgate.netmdpi.com

Docking simulations for arylpiperazine derivatives consistently reveal the importance of specific types of non-covalent interactions in forming a stable ligand-receptor complex. The binding affinity is often determined by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

For a compound like this compound, the key functional groups responsible for these interactions can be hypothesized:

Hydrogen Bonding : The hydroxyl (-OH) group on the propanol (B110389) linker and the nitrogen atoms in the piperazine (B1678402) ring are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions : The phenoxy and p-tolyl aromatic rings are expected to engage in hydrophobic and π-type interactions with nonpolar pockets within the receptor's active site. mdpi.com

Electrostatic Interactions : The distribution of partial charges across the molecule can lead to favorable electrostatic contacts with the target protein. nih.gov

Table 1: Predicted Interaction Profile for Arylpiperazine Scaffolds

| Interaction Type | Contributing Functional Group(s) | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bonding | Hydroxyl, Piperazine Nitrogens | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Hydrophobic/van der Waals | Phenoxy Ring, Tolyl Ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| π-π Stacking | Phenoxy Ring, Tolyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Electrostatic | Piperazine Core | Aspartate, Glutamate |

Molecular docking not only predicts the binding pose but also identifies the specific amino acid residues that are critical for the interaction. nih.gov Studies on similar piperazine-containing compounds have highlighted the importance of interactions with particular residues. For instance, docking studies of certain phenylpiperazine derivatives with the DNA-topoisomerase II complex showed that the benzothiazine and phenylpiperazine rings are responsible for π-type interactions with aromatic amino acids, while hydrogen bonds can form with residues like Aspartate. mdpi.com In another study involving docking against the C-kit kinase, hydrogen bonds were observed with residues such as Isoleucine, Histidine, and Arginine. fums.ac.ir The direct interaction of ligands with crucial amino-acid residues can cause conformational modifications that ultimately attenuate the activity of the target protein. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. tiu.edu.iq This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are key to their function. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For arylpiperazine derivatives, studies have identified several classes of descriptors that strongly correlate with biological activity. nih.gov These can be broadly categorized as topological, spatial, and thermodynamic.

A successful QSAR model built for a series of arylpiperazine derivatives with anti-proliferative activity found that their function was strongly dependent on the following descriptors:

MATS7c : Moran autocorrelation of lag 7, weighted by atomic charges.

MATS3e : Moran autocorrelation of lag 3, weighted by atomic Sanderson electronegativities.

maxwHBa : Maximum partial charge for a potential H-bond acceptor atom.

WPSA-3 : Weighted PNSA (partial negative surface area) descriptor. nih.gov

Other QSAR analyses on similar heterocyclic compounds have found descriptors such as the heat of formation and the area of the molecular shadow to be significant predictors of activity. nih.gov

Table 2: Key QSAR Descriptors for Arylpiperazine Derivatives and Their Significance

| Descriptor Type | Example Descriptor | Related Property | Significance for Biological Activity |

|---|---|---|---|

| 2D Autocorrelation | MATS7c, MATS3e | Charge & Electronegativity Distribution | Describes how physicochemical properties are distributed across the molecular topology. nih.gov |

| Charge-Related | maxwHBa | Hydrogen Bonding Capacity | Relates to the strength of potential hydrogen bond interactions with the target. nih.gov |

| Surface Area | WPSA-3 | Molecular Surface and Polarity | Influences solubility and interactions based on the exposed partial negative surface area. nih.govnih.gov |

| Thermodynamic | Heat of Formation | Molecular Stability | Correlates the energy required to form the molecule with its inhibitory activity. nih.gov |

Once a statistically robust QSAR model is established, it can be used as an in silico screening tool to predict the activity of newly designed analogs. nih.gov By understanding which descriptors positively or negatively influence activity, chemists can rationally modify the parent structure of this compound to design new compounds with potentially enhanced potency. For example, if a model indicates that increased partial negative surface area enhances activity, modifications could be made to introduce or expose more electronegative atoms. nih.gov These predictive models provide a roadmap for the design of more potent compounds and help prioritize synthetic efforts, saving time and resources. nih.gov

Conformational Analysis and Molecular Electrostatic Potential (MEP) Mapping

The three-dimensional shape (conformation) and electronic properties of a molecule are fundamental to its interaction with a biological target. The presence of multiple rotatable bonds in this compound gives it significant conformational flexibility, which influences its ability to fit into a receptor's binding site.

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the electrostatic potential on the surface of a molecule. researchgate.net It provides a map of the charge distribution, identifying regions that are electron-rich (electronegative, typically shown in red or orange) and electron-poor (electropositive, shown in blue).

For this compound, an MEP map would be expected to show:

Negative Potential : Concentrated around the oxygen atom of the hydroxyl group, the ether oxygen, and to a lesser extent, the nitrogen atoms of the piperazine ring. These regions are indicative of sites that are likely to act as hydrogen bond acceptors.

Positive Potential : Located around the hydrogen atom of the hydroxyl group and the hydrogens attached to the piperazine nitrogen (if protonated), indicating potential hydrogen bond donor sites.

Neutral/Hydrophobic Potential : Associated with the aromatic phenoxy and tolyl rings, corresponding to regions that will likely engage in van der Waals and hydrophobic interactions.

This detailed map of the electronic landscape is crucial for understanding molecular recognition, as the electrostatic complementarity between a ligand and its receptor is a key driver of binding.

Absence of Specific Research Data for this compound

Despite a comprehensive search of available scientific literature, no specific computational or theoretical investigations focusing on the molecular dynamics simulations of this compound to explore its ligand-protein stability and dynamics were found.

The inquiry into the specific area of "," with a focus on "Molecular Dynamics Simulations to Explore Ligand-Protein Stability and Dynamics," did not yield any dedicated studies for the compound this compound.

While the broader field of computational chemistry often employs molecular dynamics simulations to understand the behavior of small molecules and their interactions with biological targets, it appears that this particular compound has not been the subject of such published research. General searches for related chemical structures and computational methods reveal the common application of these techniques in drug discovery and materials science. However, detailed research findings, including data tables on ligand-protein stability, interaction energies, or dynamic properties specific to this compound, are not available in the public domain.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the specified subsection.

Analytical Methodologies for Research and Discovery Applications

Chromatographic Techniques for Isolation and Purification in Research Syntheses

Chromatographic methods are indispensable for the isolation and purification of the target compound from crude reaction mixtures, ensuring that subsequent characterization and biological assays are performed on a substance of high purity. mdpi.com The selection of a specific technique is guided by the scale of the synthesis and the physicochemical properties of the compound and its impurities.

Column Chromatography: For routine laboratory-scale purification, column chromatography using silica (B1680970) gel (SiO₂) as the stationary phase is a common and effective method. mdpi.com The separation is typically achieved by eluting the column with a solvent system, often a gradient of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). mdpi.com The polarity of the solvent mixture is gradually increased, allowing for the sequential elution of compounds based on their affinity for the stationary phase.

Thin-Layer Chromatography (TLC): TLC serves as a rapid, qualitative tool for monitoring the progress of a chemical reaction and for identifying the optimal solvent system for column chromatography. nih.gov By spotting the reaction mixture on a silica gel-coated plate and developing it with a mobile phase, the separation of the desired product from starting materials and byproducts can be visualized, often under UV light. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for assessing the final purity of the synthesized compound. mdpi.com A reversed-phase HPLC (RP-HPLC) method is typically employed, utilizing a non-polar stationary phase, such as an octadecyl-silica (C18) column. nih.gov The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. nih.gov This high-resolution technique allows for the accurate quantification of impurities and confirmation of the compound's purity profile.

Table 1: Overview of Chromatographic Techniques for Purification and Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Primary Application |

|---|---|---|---|

| Column Chromatography | Silica Gel (SiO₂) | Ethyl Acetate / Hexane Gradient mdpi.com | Preparative isolation and purification of the compound post-synthesis. mdpi.com |

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 nih.gov | Butanol-acetic acid-water or similar solvent systems. nih.gov | Rapid reaction monitoring and method development for column chromatography. nih.gov |

Spectroscopic Characterization Techniques for Structural Confirmation

Following purification, a suite of spectroscopic techniques is employed to unequivocally confirm the chemical structure of 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed molecular structure. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment of each atom. For this compound, ¹H NMR spectra would show characteristic signals for the aromatic protons of the phenoxy and p-tolyl groups, the aliphatic protons of the propanol (B110389) backbone and piperazine (B1678402) ring, and the methyl protons of the tolyl group. mdpi.com Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between different parts of the molecule, confirming the final structure. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the compound's molecular weight and confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can validate the molecular formula (C₂₀H₂₆N₂O₂). mdpi.comnih.gov The analysis also reveals characteristic fragmentation patterns and allows for the identification of various ionic species (adducts) of the molecule. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. The spectrum for this compound would be expected to show a characteristic broad absorption band for the hydroxyl (-OH) group, C-O stretching vibrations for the ether linkage, and various C-H stretching and bending vibrations for the aromatic and aliphatic portions of the structure.

Table 2: Predicted Mass Spectrometry Data for Structural Confirmation Data is based on the closely related structure 1-phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol (B5079558) and adjusted for the target compound (C₂₀H₂₆N₂O₂; Monoisotopic Mass: 326.1994 u).

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₂₀H₂₇N₂O₂]⁺ | 327.2067 |

| [M+Na]⁺ | [C₂₀H₂₆N₂O₂Na]⁺ | 349.1886 |

| [M+K]⁺ | [C₂₀H₂₆N₂O₂K]⁺ | 365.1626 |

Development of Quantitative Assays for Compound Detection in Preclinical Biological Matrices

For research applications aimed at understanding the compound's behavior in biological systems, robust quantitative assays are necessary. These methods are developed to accurately measure the concentration of the compound in preclinical matrices such as cell lysates, animal tissue homogenates, and in vitro assay solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity and specificity. nih.gov The development of an LC-MS/MS assay involves several key steps:

Sample Preparation: The first step is to isolate the analyte from the complex biological matrix. A common technique is protein precipitation, where a solvent like acetonitrile is added to the sample to denature and remove proteins and other macromolecules that could interfere with the analysis. nih.gov

Chromatographic Separation: The extract is then injected into an HPLC system, typically with a reversed-phase C18 column, to separate the target compound from other remaining matrix components. A gradient mobile phase of water and methanol (B129727) or acetonitrile, often containing a modifier like formic acid to enhance ionization, is used for elution. nih.gov

Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) of the compound in the first quadrupole, fragmenting it in the second, and monitoring for a specific, characteristic product ion in the third. This highly selective process minimizes interference from the biological matrix.

Method Validation: A newly developed assay must be validated to ensure its reliability. Validation experiments determine key performance characteristics, including accuracy, precision, linearity, the lower limit of quantitation (LLOQ), and the stability of the analyte during sample handling and storage. nih.gov

Table 3: Typical Parameters for a Research LC-MS/MS Quantitative Assay

| Parameter | Description | Example Specification |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC coupled to a triple quadrupole mass spectrometer. nih.gov |

| Sample Preparation | Protein Precipitation nih.gov | Addition of acetonitrile to cell lysate or tissue homogenate. nih.gov |

| Chromatographic Column | Reversed-Phase C18 nih.gov | Zorbax SB-C18 (3.5 µm, 2.1 × 100 mm) or equivalent. nih.gov |

| Mobile Phase | Acidified Water/Organic Solvent Gradient nih.gov | Water with 0.1% formic acid and Methanol with 0.1% formic acid. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitoring a specific precursor-to-product ion transition. |

Future Research Directions and Advanced Perspectives for 1 Phenoxy 3 4 P Tolyl Piperazin 1 Yl Propan 2 Ol

Exploration of Undiscovered Biological Targets and Pharmacological Mechanisms

The arylpiperazine motif is a well-established pharmacophore present in numerous centrally active agents, often targeting a range of G protein-coupled receptors (GPCRs) and ion channels. Future research should aim to comprehensively profile 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol against a broad panel of biological targets to uncover novel pharmacological activities.

Potential areas of investigation include:

Expanded Receptor Profiling: Beyond the typical adrenergic and serotonergic receptors associated with this scaffold, screening against a wider array of GPCRs, including orphan receptors, could reveal unexpected and potentially valuable biological activities.

Ion Channel Modulation: The phenoxy propanolamine (B44665) structure is reminiscent of beta-blockers, which target adrenergic receptors, but similar structures have also been shown to interact with various ion channels. Investigating the effect of this compound on sodium, potassium, and calcium channels could unveil novel mechanisms of action.

Enzyme Inhibition: The piperazine (B1678402) ring and its substituents can interact with the active sites of various enzymes. Screening against panels of kinases, proteases, and other enzymes implicated in disease could identify previously unknown inhibitory activities. For instance, some piperazine derivatives have shown potential as inhibitors of microbial β-glucuronidases, which are linked to gut toxicity.

Anti-proliferative and Anti-cancer Effects: Arylpiperazine derivatives have garnered attention for their potential as anticancer agents by interacting with various molecular targets implicated in cancer pathogenesis. Investigating the cytotoxic effects of this compound against a panel of cancer cell lines could be a fruitful area of research.

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Selectivity or Potency

The modular nature of this compound makes it an ideal candidate for rational drug design and the synthesis of next-generation analogs. Structure-activity relationship (SAR) studies will be crucial in guiding the chemical modifications to optimize its pharmacological profile.

Key strategies for analog design include:

Modification of the Arylpiperazine Moiety: The p-tolyl group on the piperazine ring can be replaced with a variety of other substituents to probe the effects on potency and selectivity. Introducing electron-withdrawing or electron-donating groups, or different heterocyclic rings, could significantly alter the compound's interaction with its biological targets.

Alterations to the Phenoxy Ring: Substitution on the phenoxy ring can influence the compound's pharmacokinetic and pharmacodynamic properties. The introduction of different functional groups at various positions could enhance target binding or improve metabolic stability.

Modifications of the Propan-2-ol Linker: The hydroxyl group and the length of the alkyl chain are critical for the activity of many phenoxy propanolamine compounds. Esterification or etherification of the hydroxyl group, or altering the chain length, could modulate the compound's activity and selectivity.

| Modification Strategy | Rationale | Potential Outcome |

| Varying the substituent on the tolyl group | To explore the electronic and steric requirements of the binding pocket. | Enhanced potency and/or selectivity for a specific target. |

| Replacing the tolyl group with other aryl or heteroaryl rings | To investigate the impact of different aromatic systems on target interaction. | Novel pharmacological profiles and intellectual property opportunities. |

| Introducing substituents on the phenoxy ring | To modulate lipophilicity, hydrogen bonding capacity, and metabolic stability. | Improved pharmacokinetic properties and target affinity. |

| Modifying the propan-2-ol linker | To alter the spatial orientation of the pharmacophores and hydrogen bonding interactions. | Fine-tuning of agonist versus antagonist activity. |

Integration with Advanced Chemical Biology Techniques for Target Validation

To validate the biological targets identified in initial screenings, advanced chemical biology techniques can be employed. These methods allow for the direct identification of protein-ligand interactions within a complex biological system.

Applicable techniques include:

Affinity Chromatography: Immobilizing this compound or a close analog onto a solid support can be used to pull down its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal its direct biological targets.

Photo-affinity Labeling: The synthesis of a derivative containing a photo-reactive group would enable the formation of a covalent bond with its target protein upon UV irradiation. This allows for the unequivocal identification of the binding site.

Thermal Shift Assays: The binding of a ligand to a protein can alter its thermal stability. Measuring these changes in the presence of this compound can be used to identify and validate its targets in a high-throughput manner.

Development of the Compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. With its potential for high potency and selectivity, this compound could be developed into a valuable chemical probe.

Steps towards developing this compound as a chemical probe include:

Synthesis of Tagged Analogs: The introduction of a fluorescent dye, a biotin (B1667282) tag, or a clickable handle (e.g., an alkyne or azide) onto the molecule would enable its visualization and pull-down in biological experiments. The choice of the attachment point would need to be guided by SAR data to ensure that the biological activity is retained.

Characterization of Probe Properties: A successful chemical probe must be well-characterized, including its selectivity profile against a wide range of off-targets and its behavior in cellular assays.

Application in Biological Research: Once validated, the probe could be used to study the localization, trafficking, and function of its target protein in living cells, providing valuable insights into cellular signaling pathways.

Comprehensive Analysis of Stereochemical Consequences on Biological Activity

The propan-2-ol moiety of this compound contains a chiral center, meaning the compound can exist as two enantiomers (R and S). It is well-established that stereochemistry can have a profound impact on the pharmacological activity of a drug, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other.

Future research should focus on:

Stereoselective Synthesis: The development of synthetic methods to produce the individual R- and S-enantiomers in high purity is essential for evaluating their distinct biological activities.

Pharmacological Evaluation of Enantiomers: Each enantiomer should be independently tested in a range of biological assays to determine if there is a stereochemical preference for binding to its target(s). This includes assessing their potency, selectivity, and efficacy.

Structural Biology Studies: Obtaining co-crystal structures of each enantiomer bound to its target protein can provide a molecular basis for understanding any observed differences in activity.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, potentially leading to the development of novel therapeutic agents and valuable research tools.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Phenoxy-3-(4-p-tolyl-piperazin-1-yl)-propan-2-ol, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step nucleophilic substitution and etherification. For example, the piperazine ring is alkylated using a halogenated propanol derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). The phenoxy group is introduced via Williamson ether synthesis, requiring precise control of stoichiometry and temperature to avoid side reactions like over-alkylation .

- Optimization : Reaction yields are maximized by monitoring pH, using anhydrous solvents, and employing inert atmospheres to prevent hydrolysis or oxidation of intermediates.

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

- Analytical Workflow :

NMR : ¹H and ¹³C NMR identify proton environments and confirm substitution patterns (e.g., distinguishing between piperazine N-alkylation vs. O-alkylation).

Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

Chromatography : HPLC or UPLC with UV detection assesses purity (>95% by area normalization) .

Q. What solubility and stability profiles are critical for in vitro assays?

- Solubility : Tested in DMSO (primary stock) and aqueous buffers (e.g., PBS at pH 7.4). Solubility is enhanced using co-solvents like Tween-80 (<0.1% v/v) for biological assays .

- Stability : Accelerated stability studies (40°C/75% RH for 14 days) monitor degradation via LC-MS. Hydrolytic susceptibility at the ether linkage is a key concern .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize its pharmacological activity?

- Approach :

- Analog Synthesis : Modify the p-tolyl group (e.g., replace with halogens or electron-withdrawing groups) and compare binding affinity to serotonin/dopamine receptors.

- Biological Testing : Radioligand binding assays (e.g., 5-HT₁A receptor IC₅₀ determination) identify critical substituents. For example, bulkier aryl groups reduce CNS penetration but enhance peripheral selectivity .

Q. What strategies resolve contradictions in receptor binding data across different assay systems?

- Case Study : Discrepancies in 5-HT₁A affinity between cell-based (e.g., HEK293) vs. tissue-based assays may arise from differential receptor glycosylation or G-protein coupling.

- Resolution :

Use orthogonal assays (e.g., β-arrestin recruitment vs. cAMP inhibition).

Compare results across species (human vs. rodent receptors) .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- In Silico Tools :

- LogP Prediction : Target LogP ~2–3 for optimal BBB permeability (e.g., replace p-tolyl with fluorinated analogs to balance hydrophobicity).

- Molecular Dynamics : Simulate interactions with P-glycoprotein to minimize efflux .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Resolution : The propan-2-ol center introduces stereochemistry. Asymmetric synthesis using chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution (lipases) achieves >99% ee.

- Scale-Up Risks : Exothermic reactions during piperazine alkylation require controlled addition rates and cooling to prevent racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.